molecular formula C5H10Cl2 B14706301 3,3-Dichloropentane CAS No. 21571-91-5

3,3-Dichloropentane

Cat. No.: B14706301
CAS No.: 21571-91-5
M. Wt: 141.04 g/mol
InChI Key: MOUDFOLIRVUWKC-UHFFFAOYSA-N
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Description

3,3-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of pentane, where two chlorine atoms are attached to the third carbon atom in the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where pentane and chlorine gas are introduced in a controlled manner. The reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.

    Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize this compound to form corresponding alcohols or ketones.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or other substituted derivatives.

    Elimination: Formation of alkenes such as 3-chloropent-2-ene.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

3,3-Dichloropentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dichloropentane involves its interaction with molecular targets through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloropentane
  • 2,3-Dichloropentane
  • 3,3-Dichlorobutane

Comparison

3,3-Dichloropentane is unique due to the specific positioning of chlorine atoms on the third carbon atom, which influences its reactivity and the types of reactions it undergoes. Compared to other dichloropentane isomers, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,3-dichloropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDFOLIRVUWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334176
Record name 3,3-dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21571-91-5
Record name 3,3-dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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